Bis(4-(9h-carbazol-9-yl)phenyl)diphenylsilane
Overview
Description
Bis(4-(9H-carbazol-9-yl)phenyl)diphenylsilane is an organic compound that has garnered significant interest in the field of organic electronics. This compound is known for its unique structural properties, which make it an excellent candidate for use in organic light-emitting diodes (OLEDs) and other electronic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-(9H-carbazol-9-yl)phenyl)diphenylsilane typically involves the Ullmann condensation reaction. This reaction is carried out under an inert atmosphere using 18-crown-6 ether, copper, and potassium carbonate in 1,2-dichlorobenzene at 180°C for 72 hours . The reaction conditions are crucial to ensure the formation of the desired product with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve consistent product quality. The purification of the compound is typically done through sublimation to obtain a high-purity product .
Chemical Reactions Analysis
Types of Reactions
Bis(4-(9H-carbazol-9-yl)phenyl)diphenylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out to modify the electronic properties of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the carbazole moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation can lead to the formation of carbazole derivatives, while substitution reactions can introduce various functional groups into the compound.
Scientific Research Applications
Bis(4-(9H-carbazol-9-yl)phenyl)diphenylsilane has a wide range of scientific research applications:
Organic Electronics: The compound is widely used in the development of OLEDs due to its excellent electroluminescent properties.
Photovoltaics: It serves as a charge transport material in organic photovoltaics (OPVs), enhancing the efficiency of these devices.
Field-Effect Transistors: The compound is used in organic field-effect transistors (OFETs) due to its semiconducting properties.
Biological Research: While its primary applications are in electronics, the compound’s unique properties make it a subject of interest in various biological research studies.
Mechanism of Action
The mechanism of action of Bis(4-(9H-carbazol-9-yl)phenyl)diphenylsilane in electronic applications involves its ability to facilitate efficient energy transfer. In OLEDs, the compound acts as a host material, providing a suitable matrix for energy transfer from dopant molecules, leading to enhanced electroluminescence and color purity . The molecular targets and pathways involved include the interaction of the compound with dopant molecules and the efficient transfer of energy within the electronic device.
Comparison with Similar Compounds
Similar Compounds
4,4’-Bis(9H-carbazol-9-yl)biphenyl: This compound is similar in structure and is also used in OLED applications.
3,5-di(9H-carbazol-9-yl)tetraphenylsilane: Another compound with similar applications in organic electronics.
Uniqueness
Bis(4-(9H-carbazol-9-yl)phenyl)diphenylsilane is unique due to its specific structural arrangement, which provides superior electroluminescent properties compared to other similar compounds. Its ability to act as a host material in OLEDs and its high thermal stability make it a preferred choice in various electronic applications .
Properties
IUPAC Name |
bis(4-carbazol-9-ylphenyl)-diphenylsilane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H34N2Si/c1-3-15-37(16-4-1)51(38-17-5-2-6-18-38,39-31-27-35(28-32-39)49-45-23-11-7-19-41(45)42-20-8-12-24-46(42)49)40-33-29-36(30-34-40)50-47-25-13-9-21-43(47)44-22-10-14-26-48(44)50/h1-34H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDOBIJWMPMUWNO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=C(C=C3)N4C5=CC=CC=C5C6=CC=CC=C64)C7=CC=C(C=C7)N8C9=CC=CC=C9C1=CC=CC=C18 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H34N2Si | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00722674 | |
Record name | 9,9'-[(Diphenylsilanediyl)di(4,1-phenylene)]di(9H-carbazole) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00722674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
666.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
848464-60-8 | |
Record name | 9,9'-[(Diphenylsilanediyl)di(4,1-phenylene)]di(9H-carbazole) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00722674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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